Estrone β-D-Glucuronide Triacetate Methyl Ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

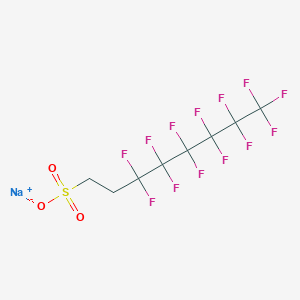

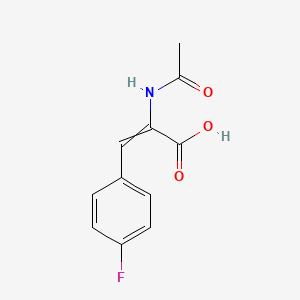

“Estrone β-D-Glucuronide Triacetate Methyl Ester” is a compound with the molecular formula C31H38O11 . It is a derivative of estrone, which is one of the three major naturally occurring estrogens, the others being estradiol and estriol .

Synthesis Analysis

The synthesis of “Estrone β-D-Glucuronide Triacetate Methyl Ester” is not explicitly mentioned in the available resources. However, it is known that estrone glucuronide, a related compound, is formed from estrone in the liver by UDP-glucuronyltransferase via attachment of glucuronic acid .

Molecular Structure Analysis

The molecular structure of “Estrone β-D-Glucuronide Triacetate Methyl Ester” includes a complex arrangement of carbon, hydrogen, and oxygen atoms. The IUPAC name for this compound is methyl (2S,3S,6S)-3,4,5-triacetyloxy-6-[[ (8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate .

Chemical Reactions Analysis

The specific chemical reactions involving “Estrone β-D-Glucuronide Triacetate Methyl Ester” are not detailed in the available resources. However, it is known that estrone glucuronide can be reconverted back into estradiol .

Physical And Chemical Properties Analysis

The physical and chemical properties of “Estrone β-D-Glucuronide Triacetate Methyl Ester” include a molecular weight of 586.6 g/mol, a complexity of 1090, and a topological polar surface area of 141 Ų . It has 0 hydrogen bond donors, 11 hydrogen bond acceptors, and 10 rotatable bonds .

Applications De Recherche Scientifique

Proteomics Research

Estrone β-D-Glucuronide Triacetate Methyl Ester is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used to study protein interactions, identify potential drug targets, and understand the complex biological processes.

Environmental Science

This compound can be used in environmental science, particularly in the study of water pollution . Researchers have used similar compounds to study the adsorption of estrone and other hormones from water onto various materials . This research is crucial for developing effective methods for removing these pollutants from water.

Endocrine Disruptor Studies

Estrone β-D-Glucuronide Triacetate Methyl Ester can be used in studies related to endocrine disruptors . Endocrine disruptors are chemicals that can interfere with the body’s endocrine system and produce adverse developmental, reproductive, neurological, and immune effects. This compound can be used to understand how these disruptors work and how they can be neutralized.

Metabolism Studies

Estrone β-D-Glucuronide Triacetate Methyl Ester is a metabolite of estrone . It can be used in studies related to metabolism, particularly the metabolism of hormones. Understanding how these hormones are metabolized can provide insights into various health conditions and potential treatments.

Mécanisme D'action

The mechanism of action of “Estrone β-D-Glucuronide Triacetate Methyl Ester” is not explicitly mentioned in the available resources. However, estrone glucuronide, a related compound, serves as a long-lasting reservoir of estradiol that effectively extends its terminal half-life of oral estradiol .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway of Estrone β-D-Glucuronide Triacetate Methyl Ester involves the protection of the hydroxyl groups of estrone, followed by glucuronidation and acetylation. The final step involves the methylation of the glucuronide group.", "Starting Materials": [ "Estrone", "Glucuronic acid", "Acetic anhydride", "Methanol", "Dimethylformamide", "Triethylamine", "Dicyclohexylcarbodiimide", "Methyl iodide" ], "Reaction": [ "Protection of the hydroxyl groups of estrone using acetic anhydride and triethylamine in dimethylformamide", "Glucuronidation of the protected estrone using glucuronic acid, dicyclohexylcarbodiimide, and dimethylformamide", "Deprotection of the acetyl groups using sodium methoxide in methanol", "Acetylation of the glucuronide using acetic anhydride and triethylamine in dimethylformamide", "Methylation of the glucuronide using methyl iodide and potassium carbonate in dimethylformamide" ] } | |

Numéro CAS |

27537-72-0 |

Nom du produit |

Estrone β-D-Glucuronide Triacetate Methyl Ester |

Formule moléculaire |

C₃₁H₃₈O₁₁ |

Poids moléculaire |

586.63 |

Synonymes |

17-Oxoestra-1,3,5(10)-trien-3-yl-β-D-glucopyranosiduronic Acid Triacetate Methyl Ester; 3-(β-D-Glucopyranuronosyloxy)-estra-1,3,5(10)-trien-17-one Methyl Ester Triacetate |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(8R,9S,10R,11S)-rel-8,9,10,11-Tetrahydrobenz[a]anthracene-8,9,10,11-tetrol](/img/structure/B1141885.png)

![1-(2-methylsulfonylsulfanylethyl)-3-[(2R,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]urea](/img/structure/B1141888.png)

![4-[(Non-2-ene-4,6,8-triynoyl)amino]benzoic acid](/img/structure/B1141891.png)

![(2R,3R,4R,5R)-4-[[(4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-2,3,5,6-tetrahydroxyhexanal](/img/structure/B1141893.png)